Astiron

Description

Astiron (CAS 1620-24-2) is a novel self-expanding bare-metal nickel-titanium (Ni-Ti) alloy stent designed for biomedical applications. Its unique properties derive from the shape-memory and superelastic characteristics of Ni-Ti alloys, which enable precise deployment in vascular and non-vascular interventions. This compound’s mechanical stability, corrosion resistance, and biocompatibility make it suitable for long-term implantation . While primarily used in cardiovascular stenting, its applications extend to urological and gastrointestinal devices due to its adaptability to dynamic physiological environments.

Properties

CAS No. |

1620-24-2 |

|---|---|

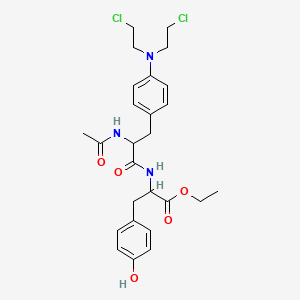

Molecular Formula |

C26H33Cl2N3O5 |

Molecular Weight |

538.5 g/mol |

IUPAC Name |

ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C26H33Cl2N3O5/c1-3-36-26(35)24(17-20-6-10-22(33)11-7-20)30-25(34)23(29-18(2)32)16-19-4-8-21(9-5-19)31(14-12-27)15-13-28/h4-11,23-24,33H,3,12-17H2,1-2H3,(H,29,32)(H,30,34) |

InChI Key |

SULYQGVAYSECAW-CGAIIQECSA-N |

SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)C |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

astiron astyron N-acetyl-p-(bis(2-chloroethyl)amino)phenylalanyl-tyrosine ethyl este |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Astiron’s properties, we compare it with two functionally and structurally analogous compounds: ASS234 (a monoamine oxidase inhibitor) and AT 61 (a hepatitis B virus inhibitor). While these compounds differ in primary application, their comparative analysis highlights critical distinctions in chemical design, efficacy, and industrial relevance.

Table 1: Comparative Overview of this compound, ASS234, and AT 61

| Property | This compound | ASS234 | AT 61 |

|---|---|---|---|

| CAS Number | 1620-24-2 | 1334106-34-1 | 300669-68-5 |

| Primary Application | Biomedical stenting | MAO inhibition | HBV inhibition |

| Mechanism | Mechanical support via Ni-Ti alloy | Competitive MAO-A/B inhibition | Viral replication suppression |

| IC50/Mechanical Strength | 500 MPa (radial force) | MAO-A: 5.2 nM; MAO-B: 43 nM | IC50: 0.8 µM (HBV) |

| Biocompatibility | High (ISO 10993-certified) | Moderate (neurotoxicity risks) | Low (hepatocyte-specific) |

| Thermal Responsiveness | Yes (shape-memory at 37°C) | No | No |

Key Findings from Comparative Analysis

Structural and Functional Divergence: this compound’s Ni-Ti alloy structure provides mechanical advantages absent in organic compounds like ASS234 and AT 61. Its radial force (500 MPa) ensures vascular patency, whereas ASS234 and AT 61 rely on biochemical interactions . ASS234’s dual MAO-A/B inhibition (IC50: 5.2–43 nM) contrasts with this compound’s non-enzymatic mechanism, highlighting divergent therapeutic pathways .

Efficacy and Safety :

- This compound’s biocompatibility exceeds organic compounds due to its inert alloy composition, minimizing immune responses. In contrast, ASS234’s neurotoxicity and AT 61’s hepatocyte specificity limit their broad applicability .

Industrial Scalability :

- This compound’s production involves metallurgical processes (e.g., laser cutting, electropolishing), whereas ASS234 and AT 61 require complex organic synthesis, increasing cost and variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.